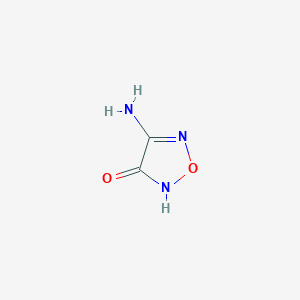

4-Amino-1,2,5-oxadiazol-3-ol

説明

Structure

3D Structure

特性

IUPAC Name |

4-amino-1,2,5-oxadiazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N3O2/c3-1-2(6)5-7-4-1/h(H2,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJXLSWFBBQFLTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NONC1=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N3O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201299957 | |

| Record name | 4-Amino-1,2,5-oxadiazol-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201299957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.06 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159013-90-8 | |

| Record name | 4-Amino-1,2,5-oxadiazol-3(2H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159013-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-1,2,5-oxadiazol-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201299957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Amino 1,2,5 Oxadiazol 3 Ol

Direct Synthesis Approaches to the 4-Amino-1,2,5-oxadiazol-3-ol Core

Direct synthesis focuses on building the functionalized 1,2,5-oxadiazole ring system through cyclization reactions and subsequently introducing the required amino and hydroxyl functionalities.

The formation of the 1,2,5-oxadiazole ring is a fundamental step in the synthesis of its derivatives. nih.gov A primary and classical method for constructing this heterocycle is the dehydration of α-dioximes (glyoximes). chemicalbook.com This transformation can be achieved using various dehydrating agents. For instance, heating glyoxaldioxime with succinic anhydride (B1165640) is one approach, while the use of thionyl chloride (SOCl₂) also provides a suitable method for this cyclization. chemicalbook.com Another modern approach involves using 1,1'-carbonyldiimidazole (CDI), which facilitates the cyclization of bisoximes at ambient temperatures. organic-chemistry.org This method is particularly advantageous for preparing energetic compounds as it avoids high temperatures that could lead to decomposition. organic-chemistry.org

| Precursor | Reagent/Condition | Product | Reference |

|---|---|---|---|

| α-Dioxime (e.g., Glyoxaldioxime) | Succinic anhydride, Heat (150–170°C) | 1,2,5-Oxadiazole | chemicalbook.com |

| α-Dioxime (e.g., Glyoxaldioxime) | Thionyl chloride (SOCl₂) | 1,2,5-Oxadiazole | chemicalbook.com |

| Bisoximes | 1,1'-Carbonyldiimidazole (CDI), Ambient temperature | 3,4-Disubstituted 1,2,5-Oxadiazoles | organic-chemistry.org |

Once the 1,2,5-oxadiazole ring is formed, the next critical step is the introduction of the amino and hydroxyl functional groups. The oxadiazole scaffold is a recognized pharmacophore known for its ability to engage in hydrogen bonding, a property enhanced by such functionalization. nih.gov

The introduction of an amino group can be accomplished through the reduction of a corresponding nitro-substituted oxadiazole. A more direct method involves the nucleophilic substitution of a suitable leaving group or the direct amination of a nitro-precursor. For example, the reaction of a nitro-oxadiazole compound with ammonia (B1221849) can effectively replace a nitro group with an amino group. mdpi.comresearchgate.net The synthesis of 1,2,5-oxadiazoles bearing amino groups can also be achieved by the reduction of 1,2,5-oxadiazole-2N-oxides (furoxans) using reagents like trialkylphosphites. chemicalbook.com

The direct introduction of a hydroxyl group onto the heterocyclic ring can be more challenging. Often, a more feasible strategy involves carrying a protected hydroxyl group or a precursor functional group (like a methoxy or benzyloxy group) through the ring-forming reaction sequence, which can then be deprotected in a later step to reveal the hydroxyl group.

The synthesis of a specifically substituted compound like this compound inherently requires a multi-step approach. nih.gov A hypothetical sequence would begin with a suitably substituted two-carbon precursor, which is then converted to an α-dioxime. For the target compound, this precursor would need to contain functionalities that can be later converted to amino and hydroxyl groups.

For example, a synthetic route could start with a precursor that already contains a protected hydroxyl group and a nitro group. This precursor would be converted to the corresponding dioxime, followed by cyclization to form the 3-protected-hydroxy-4-nitro-1,2,5-oxadiazole. The final steps would involve the reduction of the nitro group to an amino group and the deprotection of the hydroxyl group. The development of such multi-step protocols is essential for creating diverse libraries of substituted oxadiazoles (B1248032) for various applications. nih.gov

Precursor Chemistry and Intermediate Compounds in this compound Synthesis

The synthesis of functionalized amino-oxadiazoles can also be achieved by modifying more complex, pre-existing heterocyclic systems. These advanced precursors already contain the core oxadiazole structure, and the synthesis proceeds via the chemical derivatization of their functional groups.

3,4-Bis(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole (BAFF-1) serves as a key intermediate for the synthesis of related energetic materials. The amino groups on the BAFF-1 molecule are reactive and can undergo further transformations. One documented reaction is the partial oxidation of BAFF-1. mdpi.comresearchgate.net When BAFF-1 is treated with 35% hydrogen peroxide in concentrated sulfuric acid, one of the amino groups is oxidized to a nitro group. mdpi.comresearchgate.net This reaction yields 3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole (ANFF-1). mdpi.comresearchgate.net This demonstrates that the amino groups on the BAFF-1 core can be selectively modified, establishing its utility as a precursor for creating new, unsymmetrically substituted oxadiazole compounds.

Nitro-substituted oxadiazoles are versatile precursors for the synthesis of amino-oxadiazoles. The nitro group can be readily converted to an amino group, providing a reliable method for introducing this functionality. A clear example of this is the synthesis of ANFF-1 from its dinitro analogue, 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole (BNFF-1). mdpi.comresearchgate.net

The reaction involves dissolving BNFF-1 in a solvent like toluene and bubbling anhydrous ammonia gas through the solution at a reduced temperature (0–5 °C). mdpi.comresearchgate.net This process facilitates a nucleophilic aromatic substitution where one of the nitro groups is displaced by an amino group, yielding ANFF-1. mdpi.comresearchgate.net This transformation is a key strategy for accessing amino-substituted furazans from readily available nitro precursors. For strongly deactivated substrates, oxidation of amino-oxadiazoles to their corresponding nitro derivatives often requires potent oxidizing mixtures, such as concentrated hydrogen peroxide in strong acids like sulfuric acid. researchgate.net

| Starting Material | Reagents | Solvent | Temperature | Product | Reference |

|---|---|---|---|---|---|

| BNFF-1 | Anhydrous Ammonia (gas) | Toluene | 0–5 °C | ANFF-1 | mdpi.comresearchgate.net |

Compound Index

| Compound Name |

|---|

| This compound |

| 1,2,5-Oxadiazole (Furazan) |

| Glyoxaldioxime |

| Succinic anhydride |

| Thionyl chloride (SOCl₂) |

| 1,1'-Carbonyldiimidazole (CDI) |

| 1,2,5-Oxadiazole-2N-oxide (Furoxan) |

| 3,4-Bis(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole (BAFF-1) |

| Hydrogen peroxide (H₂O₂) |

| Sulfuric acid (H₂SO₄) |

| 3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole (ANFF-1) |

| 3,4-Bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole (BNFF-1) |

| Ammonia (NH₃) |

| Toluene |

Utility of 4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide as a Starting Material

The compound 4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide serves as a crucial starting material for the synthesis of various 1,2,5-oxadiazole derivatives. Its structure, featuring both an amino group and a hydroxycarboximidamide moiety, makes it a versatile precursor for intramolecular cyclization reactions to form different heterocyclic systems. The presence of the N'-hydroxy group is particularly significant as it can participate in cyclization to form the oxadiazole ring, while the amino group can be retained or modified in the final product.

The conversion of an N'-hydroxy-carboximidamide (an amidoxime) to a 1,2,4-oxadiazole (B8745197) ring is a common synthetic strategy. This typically involves reaction with an acylating agent followed by cyclodehydration. For the synthesis of a 1,2,5-oxadiazol-3-ol from a related precursor, a different cyclization pathway would be necessary, potentially involving an intramolecular rearrangement or displacement.

Optimized Reaction Conditions and Catalytic Considerations

While specific optimized conditions for the direct conversion of 4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide to this compound are not detailed in the available search results, general principles for the synthesis of related oxadiazole structures can be considered. The formation of oxadiazole rings often requires dehydrating agents or catalysts to facilitate the ring-closing step.

For the synthesis of other substituted 1,2,5-oxadiazoles, various reaction conditions have been employed. For instance, the synthesis of 3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole (ANFF-1) involves either the reaction of a dinitro precursor with ammonia in toluene at low temperatures or the partial oxidation of a diamino precursor using hydrogen peroxide in concentrated sulfuric acid. mdpi.comresearchgate.net These conditions highlight the use of strong acids and oxidizing agents in the functionalization of the amino-1,2,5-oxadiazole core.

The cyclization of amidoximes to form 1,2,4-oxadiazoles can be achieved under various conditions, including room temperature reactions using bases like cesium carbonate or reagents like tetrabutylammonium fluoride (TBAF). mdpi.com Oxidative cyclization is another modern approach, utilizing reagents such as N-bromosuccinimide (NBS) or iodine in the presence of a base. mdpi.com The choice of catalyst and reaction conditions is crucial and is typically optimized based on the specific substrate and desired product, aiming for high yield and purity.

Purification and Isolation Techniques for Synthetic Intermediates and Final Products

The purification and isolation of synthetic intermediates and the final this compound product are critical steps to ensure high purity. Common techniques employed in the purification of related heterocyclic compounds include:

Recrystallization: This is a standard method for purifying solid organic compounds. The choice of solvent is critical; for instance, chloroform (CHCl₃) has been used to recrystallize related amino-oxadiazole compounds, yielding crystalline needles. mdpi.com

Column Chromatography: Flash column chromatography is a widely used technique for separating compounds from a mixture. For a related compound, a silica gel (SiO₂) stationary phase with dichloromethane (CH₂Cl₂) as the mobile phase was effective. mdpi.com

Filtration: Following precipitation of the product from a reaction mixture, suction filtration is a common method for isolating the solid product. The isolated solid is typically washed with a suitable solvent, such as water, to remove soluble impurities. mdpi.com

Extraction: Liquid-liquid extraction can be used to separate the product from the reaction mixture if it is soluble in an organic solvent that is immiscible with the reaction solvent. Ethyl acetate is a common solvent for extracting organic products from aqueous solutions. openmedicinalchemistryjournal.com

The purity and identity of the isolated compounds are typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C), Infrared (IR) spectroscopy, and mass spectrometry. openmedicinalchemistryjournal.comresearchgate.netnih.gov

Chemical Reactivity and Derivatization of 4 Amino 1,2,5 Oxadiazol 3 Ol

Chemical Transformations of the Amino Group

The amino group in 4-Amino-1,2,5-oxadiazol-3-ol is a primary site for various chemical modifications, including acylation, condensation, and diazotization reactions. These transformations are crucial for synthesizing new derivatives with tailored properties.

Acylation and Amidation Reactions

The amino group of aminofurazans readily undergoes acylation and amidation when treated with acylating agents such as acyl chlorides or anhydrides. This reactivity is demonstrated in the synthesis of various N-acyl derivatives of 3-aminofurazans. For instance, the reaction of a 3-aminofurazan with 3-methylbenzoyl chloride in the presence of a base like sodium hydride leads to the formation of the corresponding amide. nih.gov This successful amide bond formation is confirmed by significant changes in NMR spectra, where the signal of the aromatic amino protons is replaced by a broadened signal at a higher frequency. nih.gov

While direct acylation of this compound is not extensively detailed, the reactivity of the closely related 3,4-diaminofurazan (B49099) provides strong evidence for this transformation. For example, N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide has been synthesized, which represents a formylation (a type of acylation) of an amino group on the furazan (B8792606) ring. nih.govresearchgate.netresearchgate.net The acetylation of 3,4-diaminofurazan has also been studied, yielding 3-amino-4-acetylaminofurazan and 3,4-diacetyl-aminofurazan using acetic acid and acetic anhydride (B1165640). researchgate.net

These examples underscore the capability of the amino group on the 1,2,5-oxadiazole ring to participate in acylation and amidation reactions, forming stable amide linkages.

Table 1: Examples of Acylation Reactions on Aminofurazan Scaffolds

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 3-Aminofurazan derivative | 3-Methylbenzoyl Chloride / NaH | N-(furazan-3-yl)-3-methylbenzamide derivative | nih.gov |

Condensation Reactions with Carbonyl Compounds

Primary amino groups on heterocyclic rings typically react with carbonyl compounds such as aldehydes and ketones to form Schiff bases (imines or azomethines). This condensation reaction is a fundamental transformation in organic chemistry. nih.gov In the context of amino-heterocycles, for example, 4-amino-1,2,4-triazoles are known to react with various aldehydes to produce the corresponding Schiff bases. researchgate.netresearchgate.net

Although specific studies detailing the condensation of this compound with carbonyl compounds are not prevalent in the reviewed literature, the inherent reactivity of the primary amino group suggests that it would readily undergo such reactions. The expected reaction would involve the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to yield the corresponding N-((4-hydroxy-1,2,5-oxadiazol-3-yl)imino) derivative. This reaction provides a pathway to link the this compound core to a wide variety of other molecules through a carbon-nitrogen double bond.

Diazotization and Subsequent Functionalization

The amino group on the 1,2,5-oxadiazole ring can be converted into a diazonium salt through diazotization. This reaction is a cornerstone of synthetic chemistry, enabling the introduction of various other functional groups. The synthesis of this compound itself provides a prime example of this reactivity. google.com

The successful diazotization of amino-1,2,5-oxadiazoles is further supported by studies on other aminofurazans, which have been diazotized using reagents like nitrosylsulfuric acid. jchemrev.com This reactivity highlights the potential for using the diazonium intermediate derived from this compound to synthesize a range of other derivatives by reacting it with various nucleophiles.

Table 2: Diazotization Reaction for the Synthesis of this compound

| Starting Material | Reagents | Key Intermediate | Final Product | Reference |

|---|

Chemical Transformations of the Hydroxyl Group

The hydroxyl group of this compound presents another site for derivatization. However, detailed research on its specific reactivity is less documented compared to the amino group.

Etherification and Esterification Reactions

Based on a thorough review of the available scientific literature, specific examples of etherification (O-alkylation) or esterification (O-acylation) involving the hydroxyl group of this compound have not been reported. While the hydroxyl group on heterocyclic systems can, in principle, undergo these reactions, dedicated studies to explore these pathways for this particular compound are not apparent in the searched databases.

Electrophilic and Nucleophilic Substitution on the 1,2,5-Oxadiazole Ring

The 1,2,5-oxadiazole ring is an electron-deficient heterocycle, which generally renders it resistant to electrophilic aromatic substitution reactions. masterorganicchemistry.com Such reactions typically require electron-rich aromatic systems that can act as nucleophiles to attack the incoming electrophile. masterorganicchemistry.com The presence of the electron-donating amino (-NH2) and hydroxyl (-OH) groups on the this compound ring would typically activate a ring towards electrophiles. However, the inherent electron-poor nature of the oxadiazole core itself makes direct substitution on the ring carbons a challenging and less common transformation.

Conversely, the electron-deficient character of the ring makes it susceptible to nucleophilic substitution, particularly if a suitable leaving group is present on the ring. While direct nucleophilic substitution on the unsubstituted ring is not facile, derivatization of the existing functional groups is the primary strategy for chemical modification. For instance, reactions typical for primary amines and hydroxyl groups are readily employed to modify the molecule. A synthetic approach to new nitroxides has been reported involving the nucleophilic substitution of a halide in an N-alkyl chain attached to a related 1,2,4-oxadiazol-2-one precursor. nih.gov This highlights a strategy where functionality is introduced not by direct attack on the ring, but on a side chain, followed by subsequent chemical transformations. nih.gov

Formation of Conjugated and Fused Heterocyclic Systems Containing the 4-Amino-1,2,5-oxadiazol-3-yl Moiety

The diamine functionality inherent in this compound (and its precursor, diaminofurazan) makes it an excellent starting material for the synthesis of fused heterocyclic systems through condensation and cyclization reactions.

Oxadiazole-Tetrazole Derivatives

The synthesis of energetic materials often involves the combination of different nitrogen-rich heterocyclic rings to achieve high densities, good thermal stability, and favorable oxygen balance. The linkage of oxadiazole and tetrazole rings is a known strategy in this field. nih.govsemanticscholar.org For example, energetic compounds featuring a methylene (B1212753) bridge between a 5-nitrotetrazole ring and a 1,2,4-oxadiazole (B8745197) ring have been designed and synthesized. nih.govsemanticscholar.org The synthesis of such systems can be achieved through multi-step reactions, often starting with a precursor that can be converted into the desired heterocycles. nih.gov The amino group on the 4-amino-1,2,5-oxadiazol-3-yl moiety can be a synthetic handle to introduce a tetrazole ring, typically via diazotization to form an azide, followed by cyclization.

Imidazo[4,5-c]pyridine Conjugates

The imidazo[4,5-c]pyridine ring system is structurally related to purines, making its derivatives of significant interest in medicinal chemistry for their potential as anticancer agents and for other therapeutic applications. nih.govnih.gov The synthesis of this fused system often involves the cyclization of a diaminopyridine derivative. nih.gov A common method for constructing the imidazole (B134444) portion of the scaffold is the condensation of an ortho-diamine with aldehydes, orthoformates, or carboxylic acids. nih.govresearchgate.net For instance, routes have been developed for the synthesis of imidazo[4,5-c]pyridines through the oxidative cyclization of 4,5- or 5,6-diaminopyridines with aryl aldehydes. nih.gov Given that this compound possesses a 1,2-diamine-like functionality on the oxadiazole ring, it can be used in similar condensation reactions to form fused imidazole systems.

Bis-oxadiazole Systems and Energetic Materials

The 4-amino-1,2,5-oxadiazol-3-yl moiety is a key component in the synthesis of advanced energetic materials. The strategy of linking multiple oxadiazole rings, or combining them with other energetic heterocycles like furazan and furoxan, has led to the development of compounds with high detonation performance and improved thermal stability. osti.govfrontiersin.org

Several melt-castable explosives have been synthesized based on the 1,2,4-oxadiazole skeleton, which is valued for creating materials with a balance of detonation power and safety. nih.gov One notable example is LLM-192, or 3-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazole, which directly incorporates the 4-amino-1,2,5-oxadiazol-3-yl structure. nih.govsemanticscholar.org Another strategy involves creating methylene-bridged bis-oxadiazole systems, such as bis(1,2,4-oxadiazole)bis(methylene) dinitrate (BODN), which has potential as both a melt-castable explosive and an energetic plasticizer. frontiersin.orglanl.gov The design of these materials focuses on achieving high density and planarity to enhance stability. osti.gov

Below is a table of representative energetic materials incorporating oxadiazole systems.

| Compound Name | Density (g·cm⁻³) | Detonation Velocity (m·s⁻¹) | Detonation Pressure (GPa) | Key Features |

| Hydrazinium (B103819) salt of [3-(4-nitroamino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-methylene nitrate (B79036) (11) | 1.821 | 8,822 | 35.2 | Good density, high detonation properties, and low sensitivity. frontiersin.org |

| Bis(1,2,4-oxadiazole)bis(methylene) dinitrate (BODN) | 1.832 | 8,180 | > Composition B | Melt-castable explosive potential with acceptable decomposition temperature. frontiersin.orglanl.gov |

| 3,5-bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole (LLM-191) | 1.91 | - | - | High density and good thermal stability. nih.govosti.gov |

| Bis(5-(trinitromethyl)-1,2,4-oxadiazol-3-yl)methane | - | 9,053 | 37.4 | Good detonation performance but high mechanical sensitivity. nih.govsemanticscholar.org |

Data sourced from referenced research articles.

Strategies for Introducing Complex Side Chains and Substituents

The functional groups of this compound are key to introducing more complex side chains and substituents, thereby modifying the compound's properties for various applications. The amino group can undergo reactions such as acylation, alkylation, and condensation. For example, the synthesis of N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide has been reported, demonstrating a straightforward acylation of the amino group. nih.gov

This derivatization can be a strategic tool to improve the functional properties of resulting compounds, such as metal complexes, by introducing non-covalent donor or acceptor sites for hydrogen-bonding interactions. nih.gov The introduction of an amino functionality between a heterocyclic core and another group is a strategy that has been explored in various contexts. beilstein-journals.org For instance, 3-glucosyl-5-amino-1,2,4-oxadiazoles have been synthesized by condensing a C-glucosyl amidoxime (B1450833) with carbodiimides, showcasing a method to attach large, complex side chains like glucose to an amino-oxadiazole scaffold. beilstein-journals.org Such strategies allow for the synthesis of a wide array of derivatives with tailored properties.

Structural Analysis and Advanced Characterization Methodologies

Spectroscopic Techniques for Elucidating Molecular Structure

Comprehensive, peer-reviewed spectroscopic data for 4-Amino-1,2,5-oxadiazol-3-ol is not available. While the compound is known and used in synthesis, detailed elucidation of its spectral properties remains largely unpublished. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁴N) for Proton, Carbon, and Nitrogen Environments

Specific ¹H, ¹³C, and ¹⁴N NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for this compound, are not reported in the available literature. Although some studies mention the use of related "furazan" compounds in reactions monitored by NMR, the spectra for this particular molecule have not been published. rsc.orggoogle.com

Infrared (IR) Spectroscopy for Functional Group Identification

A detailed Infrared (IR) spectrum of isolated this compound, with specific peak assignments for its functional groups (O-H, N-H, C=N, N-O), is not available in the reviewed scientific literature. General spectroscopic studies have identified the presence of hydroxyl and amino groups in extracts containing this molecule through methods like FT-IR, but a specific spectrum for the pure compound is not provided. jmb.or.kr

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

The compound this compound has been identified as a component in a mixture using Gas Chromatography-Mass Spectrometry (GC-MS). jmb.or.krnih.gov This analysis confirmed its molecular formula, C₂H₃N₃O₂, and a corresponding molecular weight of approximately 101.06 g/mol . jmb.or.kr However, a detailed mass spectrum displaying the molecular ion peak and a comprehensive fragmentation pattern for the isolated compound is not available.

Table 1: GC-MS Identification of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₂H₃N₃O₂ |

| Molecular Weight | 101.06 |

Data derived from GC-MS analysis of a complex mixture. jmb.or.kr

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

There are no available Ultraviolet-Visible (UV-Vis) spectroscopy data for this compound. The wavelengths of maximum absorbance (λmax) and molar absorptivity coefficients, which are crucial for understanding the electronic transitions within the molecule, have not been reported.

X-ray Crystallography for Three-Dimensional Structural Determination

A single-crystal X-ray diffraction analysis for this compound has not been reported in the scientific literature. Consequently, precise data regarding its crystal system, space group, unit cell dimensions, bond lengths, and bond angles are not available.

Chromatographic and Other Techniques for Purity Assessment and Mixture Separation

The compound has been identified as a component within a plant extract using Gas Chromatography-Mass Spectrometry (GC-MS), demonstrating that chromatographic methods are suitable for its separation and identification from complex matrices. jmb.or.krnih.gov However, specific methodologies for the purity assessment of the bulk compound, such as High-Performance Liquid Chromatography (HPLC) methods with details on columns, mobile phases, and detection wavelengths, are not described in the available literature.

Theoretical and Computational Chemistry of 4 Amino 1,2,5 Oxadiazol 3 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and energetic properties of 4-Amino-1,2,5-oxadiazol-3-ol. These methods solve the Schrödinger equation for the molecule, providing detailed information about its geometry and orbital energies.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for obtaining optimized molecular structures and analyzing electronic properties. mdpi.comscispace.com DFT calculations, often using hybrid functionals like the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional, can accurately predict geometric parameters such as bond lengths and angles. mdpi.comscispace.com

For the 1,2,5-oxadiazole ring system, DFT is used to determine the most stable arrangement of atoms in space (geometry optimization). This process finds the minimum energy conformation of the molecule. The analysis of the electronic structure reveals how electrons are distributed within the molecule, which is crucial for understanding its reactivity and intermolecular interactions. Hirshfeld surface analysis, a technique often used in conjunction with crystal structure data, can be employed to visualize and quantify intermolecular interactions, which are governed by the electronic structure. nih.govresearchgate.net For instance, in a related compound, N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide, such analysis showed that H···O/O···H and H···N/N···H contacts are the most significant contributors to crystal packing. nih.govresearchgate.net

Table 1: Illustrative Bond Angles for a Related Oxadiazole Derivative (Data based on N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide, a closely related structure)

| Atoms Involved | Bond Angle (°) Molecule A | Bond Angle (°) Molecule B |

| N2A—C3A—N7A | 125.07 (14) | 125.41 (14) |

| N7A—C3A—C4A | 124.71 (14) | 124.10 (14) |

| N5A—C4A—N6A | 124.68 (15) | 125.28 (15) |

| N6A—C4A—C3A | 127.25 (15) | 126.16 (15) |

Source: Adapted from crystallographic data of N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide. researchgate.net

Ab Initio Analysis of Electronic Features and Conformational Preferences

Ab initio calculations are quantum chemistry methods that rely on first principles without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), provide a rigorous approach to studying the electronic features and conformational preferences of molecules. osti.govajchem-a.com For derivatives of 1,2,5-oxadiazole, ab initio calculations can be used to explore different rotational isomers (conformers) that arise from the rotation around single bonds, for example, involving the amino and hydroxyl groups. osti.goviu.edu.sa

These calculations help determine the relative stabilities of different conformers and the energy barriers for their interconversion. iu.edu.sa The analysis of electronic features includes the determination of charge distribution, dipole moments, and molecular electrostatic potential maps, which identify the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity and electronic properties. youtube.comwikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. nih.govnih.gov A small HOMO-LUMO gap suggests high reactivity and polarizability, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. nih.govnih.gov Conversely, a large energy gap indicates high stability and low reactivity. nih.gov DFT calculations are commonly used to compute the energies of these frontier orbitals and the resulting energy gap for oxadiazole derivatives. nih.govresearchgate.net

Table 2: Global Reactivity Descriptors Derived from HOMO and LUMO Energies

| Parameter | Formula | Description |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. nih.gov |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape. nih.gov |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. nih.gov |

| Global Softness (σ) | 1 / η | Reciprocal of hardness, indicates higher reactivity. nih.gov |

| Electrophilicity Index (ω) | μ² / 2η | Measures the ability of a species to accept electrons. nih.gov |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are used to study the conformational behavior of molecules and their interactions with the environment over time, providing a dynamic picture of the molecule's behavior.

Conformational Studies in Implicit and Explicit Solvent Models

The conformation of this compound can be significantly influenced by its environment, particularly the solvent. Computational studies often employ solvent models to simulate these effects.

Implicit solvent models treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and useful for exploring the conformational landscape of a molecule.

Explicit solvent models involve simulating individual solvent molecules around the solute. This method is more computationally intensive but provides a more detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bonding.

These models are crucial for understanding how the presence of a solvent like water might stabilize certain conformations of this compound through interactions with its amino and hydroxyl groups.

Quantitative Structure-Property Relationships (QSPR) in Oxadiazole Derivatives

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their physicochemical properties. nih.govdovepress.com For oxadiazole derivatives, QSPR models can be developed to predict properties such as boiling point, solubility, or biological activity based on calculated molecular descriptors. nih.govresearchgate.net

These descriptors are numerical values that encode different aspects of the molecular structure, including constitutional, topological, geometrical, and electronic features. dovepress.com By establishing a statistically significant relationship between these descriptors and a known property, a predictive model can be created. This allows for the estimation of properties for new, unsynthesized oxadiazole derivatives, guiding the design of compounds with desired characteristics. nih.govresearchgate.net

Advanced Materials Applications of 4 Amino 1,2,5 Oxadiazol 3 Ol Derivatives

Optoelectronic Materials and Devices

Derivatives of oxadiazole are widely investigated for their utility in optoelectronic devices. The electron-accepting properties of the oxadiazole ring facilitate efficient electron transport and injection, which are crucial for the performance of various organic electronic systems.

Organic Light-Emitting Diodes (OLEDs)

The 1,3,4-oxadiazole (B1194373) moiety is a well-established building block for materials used in OLEDs, primarily due to its exceptional electron-transporting capabilities. rsc.org 2,5-Diaryl-1,3,4-oxadiazoles are frequently incorporated into small molecules and polymers designed for electroluminescent devices. rsc.org These materials help to balance charge injection and transport within the OLED stack, leading to higher efficiency and stability.

Computational studies using Density Functional Theory (DFT) have been employed to design novel oxadiazole-based compounds with optimized charge transport properties. tandfonline.com By modifying the molecular structure, properties such as HOMO-LUMO gaps, reorganization energies, and injection barriers can be tuned. For instance, certain designed derivatives have been predicted to be superior electron and hole transport materials compared to standard materials like Alq3 (Tris(8-hydroxyquinolinato)aluminum). tandfonline.com

The fluorogenic nature of 1,2,5-oxadiazoles is also well-known, making them suitable for use in light-emitting devices where they can produce fluorescence in the orange to red color range. chemicalbook.com

Table 1: Predicted Charge Transport Properties of Designed Oxadiazole Derivatives

| Derivative | Role | Key Calculated Property |

|---|---|---|

| Derivative 4 | Best Hole Transport | Low ionization and hole extraction potentials tandfonline.com |

| Derivative 5 | Good Hole Transport | Favorable reorganization energy for holes tandfonline.com |

| Derivative 6 | Best Electron Transport | High electron affinity and electron extraction potential tandfonline.com |

| Derivative 8 | Emitter | Highest Stokes shift value, suitable for emission layers tandfonline.com |

Photovoltaic Devices

In the realm of organic photovoltaics, oxadiazole derivatives serve as key components in donor-acceptor (D-A) type conjugated polymers. The strong electron-withdrawing nature of the benzo[c] chemicalbook.comias.ac.innitk.ac.inoxadiazole (BO) moiety, a fused derivative of the 1,2,5-oxadiazole ring, makes it a powerful acceptor unit for constructing low band-gap polymers for solar cells. nih.gov

Research into polymers containing 1,2,4-oxadiazole (B8745197) has also shown promise. These polymers exhibit high thermal stability and suitable energy levels for use in bulk heterojunction (BHJ) solar cells. researchgate.net When blended with a fullerene acceptor like PC71BM, these polymers act as the electron donor. A device fabricated with one such polymer achieved a power conversion efficiency (PCE) of 1.33%, demonstrating the viability of this class of materials in solar energy conversion. researchgate.net Another study on a polymer solar cell based on a benzo[c] chemicalbook.comias.ac.innitk.ac.inoxadiazole derivative, PIDT-BOT, achieved a superior power conversion efficiency of 6.08%. nih.gov

Table 2: Performance of Oxadiazole-Based Polymer Solar Cells

| Polymer Type | Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |

|---|---|---|---|---|---|

| 1,2,4-Oxadiazole Polymer | PC71BM | 0.68 | 4.95 | 40 | 1.33 researchgate.net |

Laser Dyes and Optical Brighteners

The valuable optical properties of 1,3,4-oxadiazole derivatives have led to their application as laser dyes, scintillators, and optical brighteners. researchgate.net Their electron-accepting nature contributes to their strong fluorescence, a key requirement for these applications. researchgate.net

A series of symmetrical optical brighteners based on stilbene-oxadiazole derivatives has been synthesized. researchgate.net These compounds exhibit bluish and greenish fluorescence, with fluorescence quantum yields in N,N-dimethylformamide solution reaching as high as 0.8. When applied to polyester (B1180765) and polyamide-6 fabrics, they significantly improve the whiteness index, demonstrating their effectiveness as brightening agents. researchgate.net The optical properties can be tuned by altering the substituents on the aromatic rings, allowing for the optimization of absorption and emission characteristics for specific applications. researchgate.netnih.gov

Liquid Crystals and Their Mesomorphic Behavior

Oxadiazole derivatives have been successfully incorporated into the rigid cores of thermotropic liquid crystals. The inclusion of the oxadiazole ring influences the molecule's geometry, polarity, and intermolecular interactions, leading to the formation of various mesophases. Both 1,3,4- and 1,2,4-oxadiazole isomers have been used to create mesogenic compounds. ijsciences.com

Researchers have synthesized 2,5-diaryl-1,3,4-oxadiazole derivatives without flexible alkyl chains that still exhibit an enantiotropic nematic mesophase at high temperatures. tandfonline.comingentaconnect.com The stability of the mesophase in these compounds is highly dependent on the polarity and steric factors of the terminal groups. tandfonline.comingentaconnect.com

Furthermore, boomerang-shaped and λ-shaped molecules derived from 1,3,4-oxadiazoles have been synthesized. ijsciences.comrsc.org These non-conventional molecular architectures can induce biaxiality in nematic and smectic phases. For example, highly fluorescent λ-shaped mesogens incorporating 1,2,4-tris(5-aryl-1,3,4-oxadiazolyl)-benzenes have been shown to form hexagonal columnar arrangements. rsc.org

Table 3: Mesomorphic Behavior of Various Oxadiazole Derivatives

| Oxadiazole Core | Molecular Shape | Observed Mesophases | Reference |

|---|---|---|---|

| 2,5-Diaryl-1,3,4-oxadiazole | Linear Rod | Enantiotropic Nematic | tandfonline.comingentaconnect.com |

| 1,3-bis(1,3,4-oxadiazol-2-yl)benzene | Bent | Monotropic Liquid Crystal | beilstein-journals.org |

| 2,5-bis(p-hydroxyphenyl)-1,3,4-oxadiazole | Boomerang | Biaxial Nematic & Smectic | ijsciences.com |

Electrochromic Materials

Electrochromic materials can reversibly change their color upon the application of an electrical voltage. This property makes them suitable for applications such as smart windows, displays, and optical switches. taylorfrancis.com Polymers incorporating oxadiazole units have been investigated for their electrochromic properties.

A copolymer of oxadiazole and oligo(9,9-dioctylfluorene) was reported to exhibit a very sharp color change compared to other electrochromic materials. taylorfrancis.com Polycarbazoles containing oxadiazole moieties have also been synthesized and studied for their multi-color electrochromism. researchgate.net These materials can be used as the active electrode layers in electrochromic devices (ECDs). An ECD using a phenylphosphine (B1580520) oxide-based polycarbazole-oxadiazole copolymer and PEDOT displayed multiple color states (light gray, gray, and greenish-gray) at different voltages and showed high coloration efficiency and long-term stability. researchgate.net

Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are essential for applications in optical computing, data storage, and optical switching. Organic molecules with large hyperpolarizabilities, often based on a donor-π-acceptor (D-π-A) structure, are of particular interest. ias.ac.in The electron-deficient oxadiazole ring can serve as an effective acceptor or part of the π-bridge in NLO chromophores.

A series of 1,3,4-oxadiazole derivatives were synthesized and their NLO properties were investigated using the Z-scan technique with 5 ns laser pulses at 532 nm. ias.ac.innitk.ac.in One compound containing a bromine substituent demonstrated significant optical limiting behavior. Its optical transmission was reduced from 83% at low intensity to 54% at high intensity, indicating its potential for use in devices that protect sensors from high-power laser damage. ias.ac.in Theoretical studies on 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole (B1265748) (BP-OXA) also suggest its suitability for NLO applications, supported by high calculated hyperpolarizability values. researchgate.net

Energetic Materials and High-Energy Density Compounds

Derivatives of 4-amino-1,2,5-oxadiazol-3-ol, a compound belonging to the furazan (B8792606) family of heterocycles, are significant precursors in the development of advanced energetic materials. The 1,2,5-oxadiazole (furazan) ring is a desirable component in high-energy density materials (HEDMs) due to its high positive enthalpy of formation, substantial nitrogen-oxygen content, inherent density, and thermal stability. acs.orgnih.gov These characteristics make furazan-based compounds, including those derived from this compound, a focal point of research for next-generation explosives and propellants that offer superior performance and enhanced safety profiles. bohrium.comenergetic-materials.org.cn

Design Principles for Enhanced Thermal Stability

The thermal stability of energetic materials is a critical parameter for their safe handling, storage, and application. For derivatives of this compound, several design principles are employed to enhance their thermal decomposition temperatures.

One effective strategy is the formation of energetic salts. While the introduction of a nitramine group can increase energetic performance, it often lowers the thermal decomposition temperature. However, converting these nitramine derivatives into salts can significantly improve thermal stability. researchgate.net For instance, the transformation of a nitramine derivative with a decomposition temperature of 94°C into its salt form raised the decomposition temperature to 233°C. researchgate.net The stability of these salts is influenced by both the cation and the anion, with nitrogen-rich compounds often serving as a bridge between them. daneshyari.com

Another principle involves the creation of fused polycyclic structures. Fused rings can enhance thermal stability due to their unique planar structure, which allows for the delocalization of π electrons and promotes conjugate stacking effects. energetic-materials.org.cnfrontiersin.org The combination of the 1,2,5-oxadiazole ring with other stable heterocyclic rings, such as 1,2,4-triazole (B32235) or other oxadiazole isomers, is a promising approach. bohrium.comresearchgate.net For example, energetic compounds that combine 1,2,5-oxadiazole and 1,3,4-oxadiazole rings have demonstrated good thermal stabilities. researchgate.net

Furthermore, the introduction of specific functional groups and the nature of their bonding contribute to thermal stability. The presence of strong intramolecular and intermolecular hydrogen bonding networks, often observed in the crystal structures of these compounds, is expected to stabilize the material and contribute to higher thermal stability. researchgate.netrsc.org Research has shown that even with the inclusion of highly energetic groups like azido (B1232118) groups, which can decrease thermal stability, careful molecular design can still yield materials with acceptable thermal properties. nih.gov

Analysis of Detonation Performance Properties (e.g., density, heat of formation)

The detonation performance of energetic materials is primarily evaluated based on properties such as density (ρ), heat of formation (ΔHf), detonation velocity (VD), and detonation pressure (P). Derivatives of this compound are engineered to optimize these parameters.

The 1,2,5-oxadiazole ring itself contributes positively to the heat of formation, a key factor in the energy output of an explosive. acs.org The introduction of explosophoric groups like nitro (-NO2) and nitramine (-NHNO2) moieties further increases density and improves the oxygen balance, which are crucial for enhancing detonation performance. daneshyari.comnih.gov Assembling multiple 1,2,5-oxadiazole units within a single molecule is another strategy to achieve high densities and superior detonation properties. acs.org

Energetic salts derived from these compounds often exhibit high densities and excellent detonation performance. For example, a hydrazinium (B103819) salt derivative was reported with a density of 1.821 g/cm³, a detonation pressure of 35.1 GPa, and a detonation velocity of 8,822 m/s. researchgate.net Another compound, a dihydroxylammonium salt of bis(trinitromethyl)-1,3,4-oxadiazole, demonstrated a detonation velocity of 9266 m/s and a detonation pressure of 38.9 GPa. researchgate.net

The combination of different heterocyclic rings has also proven effective. A compound incorporating both 1,2,5-oxadiazole and 1,3,4-oxadiazole rings with a nitramino group resulted in energetic salts with good detonation properties. researchgate.net The performance of these materials can be comparable to or even exceed that of conventional explosives like RDX and HMX. researchgate.netresearchgate.net

Below is a table summarizing the detonation performance properties of selected energetic compounds based on oxadiazole structures.

| Compound/Salt Type | Density (g/cm³) | Heat of Formation (kJ/mol) | Detonation Velocity (m/s) | Detonation Pressure (GPa) |

| Hydrazinium Salt researchgate.net | 1.821 | - | 8,822 | 35.1 |

| Guanidinium Salt researchgate.net | - | - | 6807 - 8614 | 18.8 - 31.6 |

| Dihydroxylammonium Salt researchgate.net | - | - | 9266 | 38.9 |

| Diammonium Salt researchgate.net | 1.92 | - | - | - |

| Azo-1,2,5-oxadiazole Assembly acs.org | 1.89 - 1.90 | 933 - 955 | 9,000 | 38 |

| Guanidinium bis(3-nitro-1,2,4-oxadiazol-5-yl)amide researchgate.net | - | - | 8351 | 29.0 |

| 5-(5-nitrotetrazol-2-ylmethyl)tetrazole derivative rsc.org | 1.796 | - | 8341 | 28.7 |

Development of Insensitive Energetic Materials

A critical challenge in the field of energetic materials is balancing high performance with low sensitivity to external stimuli such as impact and friction. This is essential for ensuring the safety of munitions during transport and handling. Derivatives of this compound have been instrumental in the development of insensitive energetic materials (IEMs). researchgate.netrsc.org

The strategy of combining different nitrogen-rich heterocycles has been shown to fine-tune the energetic performance and safety properties. researchgate.net For instance, incorporating a 1,2,4-oxadiazole ring into a furazan structure has led to new energetic backbones that exhibit insensitivity. researchgate.net A series of compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan were found to be insensitive to impact (≥40.1 J) and friction (≥360 N). researchgate.netrsc.org

The formation of energetic salts is another effective method to reduce sensitivity. daneshyari.com Salts often have lower vapor pressure and reduced sensitivity compared to their neutral counterparts. daneshyari.com Research has demonstrated that while some energetic salts may be slightly more sensitive to impact than tetrazene, they can be less sensitive to friction. nih.gov Certain salts have shown impact and friction sensitivities lower than that of RDX. researchgate.net

The introduction of an azo moiety has also been observed to significantly reduce impact sensitivity. researchgate.net Azo-substituted 1,2,4-oxadiazoles, for example, have been reported as impact-insensitive materials. bit.edu.cnrsc.org The molecular structure, including extensive hydrogen bonding, plays a role in stabilizing the compounds and inducing higher insensitivity to mechanical stimuli. rsc.org

The table below presents sensitivity data for some insensitive energetic materials derived from oxadiazole structures.

| Compound Type | Impact Sensitivity (J) | Friction Sensitivity (N) |

| 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan derivatives researchgate.netrsc.org | ≥40.1 | ≥360 |

| Hydrazinium Salt researchgate.net | 40 | >360 |

| Dihydroxylammonium Salt of bis(trinitromethyl)-1,3,4-oxadiazole researchgate.net | 20 | - |

| Dihydrazinium Salt of bis(trinitromethyl)-1,3,4-oxadiazole researchgate.net | 19 | - |

| Guanidinium bis(3-nitro-1,2,4-oxadiazol-5-yl)amide researchgate.net | >40 | - |

Conclusion and Future Research Directions

Remaining Challenges in Synthesis and Functionalization of 4-Amino-1,2,5-oxadiazol-3-ol

The synthesis and subsequent chemical modification of this compound present ongoing challenges that limit its broader application and large-scale production.

Synthesis: The predominant synthetic route involves the base-catalyzed dehydration and cyclization of diaminoglyoxime (B1384161) (DAG). sciencemadness.org This process is often hampered by harsh reaction conditions, including high temperatures (150-180°C) and, in some cases, the need for high-pressure vessels. researchgate.netchemistry-chemists.com Such conditions are not only energy-intensive but also pose challenges for precise control and scalability. researchgate.net Alternative one-step methods from glyoxal (B1671930) have been described, but they may require long reaction times and exact control over reaction parameters to achieve satisfactory yields. researchgate.net Recent efforts have focused on using catalysts like supported solid alkali or micelles to lower the required temperature and pressure, indicating a clear need for more efficient and milder synthetic protocols. researchgate.netenergetic-materials.org.cn

Table 1: Comparison of Synthesis Methods for this compound (DAF)

| Precursor | Method | Conditions | Challenges | Yield |

| Diaminoglyoxime | Base-catalyzed cyclization | Aqueous KOH, 170-180°C, pressure vessel | High temperature, high pressure | Good |

| Diaminoglyoxime | Supported Solid Alkali Catalyst | 150°C, 4 hours | Catalyst preparation | Up to 91.2% researchgate.netenergetic-materials.org.cn |

| Diaminoglyoxime | Micelle Catalyst (e.g., SDBS) | 110°C, 10 hours | Longer reaction time | ~46.0% researchgate.netenergetic-materials.org.cn |

| Glyoxal | One-step synthesis | Amination and cyclization | Requires exact control, long reaction time | ~43% researchgate.net |

Opportunities for Developing Novel Chemical Transformations

The reactivity of this compound is primarily exploited through its amino groups to create energetic derivatives via nitration, oxidation, and diazotization. sciencemadness.orgchemistry-chemists.com However, there is significant untapped potential for discovering and developing novel chemical transformations.

Future research could focus on leveraging the entire molecular scaffold, including the oxadiazole ring itself. Studies on the thermal and photochemical decomposition of furazan-based compounds show that the ring can undergo cleavage. aip.orgdtic.mil This opens up possibilities for developing controlled ring-opening reactions to synthesize novel, linear, high-nitrogen compounds that are otherwise difficult to access.

Another promising avenue is the use of DAF as a monomer for polymerization or in the synthesis of macrocycles. dtic.mil The bifunctional nature of the molecule makes it an ideal candidate for creating coordination polymers and energetic metal-organic frameworks (EMOFs) with unique structural and functional properties. rsc.org Furthermore, exploring the application of DAF in multicomponent reactions could provide a streamlined pathway to complex, highly functionalized heterocyclic systems, expanding its utility beyond its current applications.

Interdisciplinary Research Avenues in Advanced Materials Science

The unique properties of this compound position it at the intersection of chemistry, materials science, and engineering, with significant potential for creating next-generation materials.

Energetic Materials: DAF is a cornerstone precursor for a family of furazan-based HEDMs. chemistry-chemists.com Derivatives such as 3,4-di(nitramino)furazan (DNAF) and its salts are among the most powerful explosives known. acs.orgnih.gov A key interdisciplinary challenge is to balance energetic performance with sensitivity. The ability of DAF derivatives to form extensive intermolecular and intramolecular hydrogen bonds is a critical factor in determining the stability and sensitivity of the resulting materials. acs.orgnih.govnih.gov Future work will involve crystal engineering and co-crystallization strategies to design materials with superior performance and enhanced safety profiles.

Energetic Metal-Organic Frameworks (EMOFs): As a nitrogen-rich ligand, DAF is an excellent candidate for constructing EMOFs. rsc.org These materials integrate the high energy of the organic linker within a stable, porous framework, offering a novel platform for tunable energetic materials. Research in this area combines organic synthesis, coordination chemistry, and materials characterization to develop EMOFs with tailored densities, thermal stabilities, and energetic outputs.

Propellant Modifiers: DAF has been demonstrated to act as a ballistic modifier in solid rocket propellants. dtic.mil Its decomposition pathway, which can release ammonia (B1221849), influences the combustion characteristics of the propellant formulation. dtic.mil Further investigation into how DAF and its derivatives interact with other propellant ingredients could lead to more efficient and cleaner-burning formulations.

Integration of Computational Methods for Predictive Design and Analysis

Computational chemistry has become an indispensable tool in the study of DAF and its derivatives, enabling the predictive design of new materials and providing deep insight into their properties.

Performance and Stability Prediction: Quantum mechanical calculations are routinely used to predict the performance of new energetic materials derived from DAF. Density Functional Theory (DFT) is employed to calculate key properties such as heats of formation and molecular densities. dtic.mil This data is then used in specialized thermochemical codes like EXPLO5 to estimate detonation parameters, including velocity and pressure, allowing for the in silico screening of promising candidates before attempting their synthesis. rsc.org

Understanding Reactivity and Decomposition: Advanced computational methods, such as the Complete Active Space Self-Consistent Field (CASSCF) approach, are utilized to model the complex decomposition pathways of furazan-based compounds under thermal or photochemical stimuli. aip.orgaip.org These studies help elucidate the initial steps of decomposition, such as the mechanism of furazan (B8792606) ring opening, which is crucial for understanding the stability and safety of these materials. aip.org

Crystal Structure Analysis: Computational tools like Hirshfeld surface analysis are used to visualize and quantify the intricate network of intermolecular interactions within the crystal lattice of DAF derivatives. nih.govresearchgate.netresearchgate.net This analysis is vital, as the nature and extent of hydrogen bonding can be directly correlated with a material's physical properties, including its sensitivity to impact. For example, computational studies have attributed the high sensitivity of DNAF to a lack of significant hydrogen-bonding interactions in its crystal structure. acs.orgnih.gov The integration of these computational methods allows for a rational, bottom-up design approach to creating new materials with optimized properties.

Table 2: Application of Computational Methods in DAF Research

| Computational Method | Application Area | Insights Gained |

| Density Functional Theory (DFT) | Performance Prediction | Heats of formation, molecular density, electronic structure, reactivity descriptors. dtic.milnih.gov |

| Thermochemical Codes (e.g., EXPLO5) | Performance Prediction | Detonation velocity, detonation pressure, and other performance metrics. rsc.org |

| CASSCF | Decomposition Mechanisms | Excited-state dynamics, reaction pathways, bond-breaking sequences. aip.orgaip.org |

| Hirshfeld Surface Analysis | Crystal Engineering | Quantification of intermolecular interactions (e.g., hydrogen bonding), understanding crystal packing. nih.govresearchgate.netresearchgate.net |

Q & A

Q. Q1. What are the established synthetic routes for 4-amino-1,2,5-oxadiazol-3-ol, and what experimental conditions are critical for yield optimization?

Methodological Answer: A common approach involves multi-step synthesis starting from methyl 4-amino-1,2,5-oxadiazole-3-carboxylate. Key steps include:

Hydrazinolysis : Refluxing the methyl ester with hydrazine hydrate in anhydrous methanol at 80°C for 10–12 hours to form carbohydrazide intermediates .

Functional Group Modification : Subsequent reactions (e.g., Boc protection, hydrogenation) to introduce hydroxyl or aminomethyl groups, as detailed in Scheme 1 of .

Q. Critical Parameters :

- Temperature control during reflux (exceeding 80°C may degrade intermediates).

- Use of anhydrous solvents to prevent side reactions.

- Purification via recrystallization or column chromatography to isolate the final product.

Q. Table 1. Synthetic Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Hydrazinolysis | Hydrazine hydrate, MeOH, 80°C | ~65–70 | |

| Boc Protection | Boc₂O, THF, rt | ~85 | |

| Hydrogenation | H₂, Pd/C, EtOH | ~75 |

Q. Q2. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound derivatives?

Methodological Answer:

- NMR Spectroscopy : and NMR identify proton environments and carbon frameworks. For example, the hydroxyl proton in this compound appears as a broad singlet (~δ 10–12 ppm) .

- X-ray Crystallography : Resolves molecular conformation and hydrogen-bonding networks. reports monoclinic crystal symmetry (space group ) with unit cell parameters , confirming planar heterocyclic rings .

- Mass Spectrometry : High-resolution ESI-MS validates molecular mass (e.g., for (Z)-4-amino-1,2,5-oxadiazole-3-carboxamide oxime) .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s electronic properties?

Methodological Answer: Discrepancies often arise in HOMO-LUMO gaps or dipole moments. Strategies include:

Multi-Technique Validation : Compare DFT calculations (e.g., B3LYP/6-311+G**) with UV-Vis spectroscopy and cyclic voltammetry.

Solvent Effects : Account for solvent polarity in computational models, as experimental spectra (e.g., in DMSO) may shift due to solvation .

Crystallographic Data : Use X-ray-derived bond lengths and angles to refine computational geometries .

Q. Table 2. Experimental vs. Computational HOMO-LUMO Gaps

| Method | HOMO-LUMO Gap (eV) | Reference |

|---|---|---|

| DFT (Gas Phase) | 4.8 | |

| UV-Vis (DMSO) | 5.2 |

Q. Q4. What strategies optimize the pharmacological activity of this compound derivatives in kinase inhibition studies?

Methodological Answer: highlights structural modifications for kinase inhibitors (e.g., GSK690693):

Side-Chain Functionalization : Introducing imidazo[4,5-c]pyridine or trifluoromethyl groups enhances target binding .

Bioisosteric Replacement : Substituting oxadiazole with triazole retains heterocyclic planarity while improving metabolic stability.

In Vitro Assays : Use IC₅₀ measurements in kinase panels (e.g., AKT1 inhibition at ~2 nM) to prioritize derivatives .

Q. Key Considerations :

- Balance lipophilicity (LogP < 3) for cell permeability.

- Monitor oxidative stability via accelerated degradation studies.

Q. Q5. How can researchers address low yields in multi-step syntheses of this compound analogs?

Methodological Answer: Common bottlenecks include unstable intermediates and competing side reactions. Solutions:

Intermediate Stabilization : Use Boc-protected amines or trimethylsilyl groups to shield reactive sites .

Flow Chemistry : Continuous processing minimizes degradation of heat-sensitive intermediates.

Catalytic Optimization : Replace Pd/C with Pd(OAc)₂/XPhos for higher hydrogenation efficiency .

Q. Table 3. Yield Improvement Strategies

| Issue | Solution | Yield Increase (%) |

|---|---|---|

| Hydrazine Overuse | Stoichiometric control | +15 |

| Boc Deprotection | TFA/DCM (0°C) | +20 |

| Purification | Preparative HPLC | +25 |

Data Interpretation and Reproducibility

Q. Q6. What analytical workflows ensure reproducibility in biological activity studies of this compound derivatives?

Methodological Answer:

- Standardized Assays : Use positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements.

- Metabolite Profiling : LC-MS/MS identifies degradation products that may confound activity data .

- Structural Confirmation : Cross-validate novel derivatives with - HMBC NMR to confirm oxadiazole connectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。